Tropolone

概述

描述

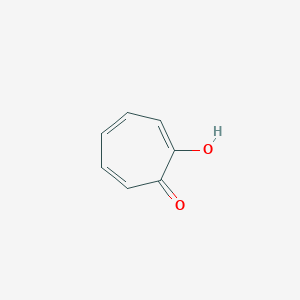

环庚三烯酮是一种有机化合物,化学式为C₇H₆O₂ 。它是一种淡黄色固体,可溶于有机溶剂。环庚三烯酮以其七元芳香环结构而闻名,该结构包含一个羟基和一个酮基。 这种独特的结构使其具有有趣的化学性质,并使其成为配体前体的角色 .

准备方法

环庚三烯酮可以通过多种方法合成:

1,3,5-环庚三烯的氧化: 该方法包括使用碱性高锰酸钾氧化 1,3,5-环庚三烯。

溴化和脱卤化氢: 另一种方法包括使用 N-溴代琥珀酰亚胺溴化 1,2-环庚二酮,然后在高温下脱卤化氢.

酰基化缩合: 该方法使用庚二酸乙酯的酰基化缩合,然后用溴氧化.

化学反应分析

环庚三烯酮会发生各种化学反应:

氧化: 环庚三烯酮可以被氧化形成各种产物,具体取决于所用试剂和条件。

还原: 它也可以被还原,尽管这种反应的具体条件和试剂报道较少。

4. 科研应用

环庚三烯酮在科研中具有广泛的应用:

科学研究应用

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of tropolone derivatives, particularly in hematological malignancies. Research indicates that these compounds selectively inhibit histone deacetylases (HDAC), which are crucial in cancer cell proliferation:

- Mechanism of Action : this compound derivatives exhibit a distinct mechanism from traditional HDAC inhibitors like vorinostat. They are shown to modulate epigenetic factors that control gene expression related to cancer progression .

- Case Study : A study involving Jurkat T-cell leukemia cells demonstrated that specific this compound derivatives effectively inhibited cell growth, suggesting their potential as anti-leukemic agents .

Antiviral Properties

This compound has also been investigated for its antiviral properties. For instance:

- Inhibition of Viral Replication : Research indicates that certain hydroxylated tropolones can inhibit the replication of viruses such as herpes simplex virus (HSV) and bovine viral diarrhea virus (BVDV) through various mechanisms .

- Case Study : A compound derived from this compound was identified as a potent inhibitor against ACV-resistant HSV mutants, showcasing its potential in treating drug-resistant viral infections .

Antioxidant Activity

This compound derivatives have been recognized for their antioxidant properties:

- Applications in Cosmetics : These compounds are utilized in cosmetic formulations due to their ability to scavenge free radicals, thereby preventing oxidative damage to skin cells .

- Case Study : A patent describes the use of this compound derivatives in topical pharmaceutical compositions as effective antioxidants .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes:

- HDAC Inhibition : The selective inhibition of HDACs by this compound derivatives positions them as promising candidates for developing new therapeutic agents targeting epigenetic modifications associated with cancer .

- Antimicrobial Activity : this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

Analytical Applications

This compound's unique chemical properties facilitate its use in analytical chemistry:

- NMR Spectroscopy : this compound can be utilized in nuclear magnetic resonance (NMR) spectroscopy for analyzing complex mixtures due to its distinct spectral characteristics .

Summary of Applications

作用机制

环庚三烯酮通过多种机制发挥作用:

抑制酶: 环庚三烯酮与细胞色素 c 氧化酶的卟啉结合,阻碍线粒体内的电子传递反应.

抑制合成: 环庚三烯酮抑制 DNA、RNA、蛋白质和磷脂的合成.

自由基环扩张: 在环庚三烯酮天然产物的生物合成中,环庚三烯酮通过自由基环扩张机制构建.

相似化合物的比较

环庚三烯酮属于一类称为环庚三烯酮的非苯系芳香族化合物。类似的化合物包括:

桧木醇(4-异丙基环庚三烯酮): 从台湾杉的油中分离出来,桧木醇与环庚三烯酮具有相似的抗菌特性.

秋水仙碱: 用于治疗痛风,秋水仙碱也表现出类似的生物活性.

环庚三烯酮独特的结构和性质使其成为科学研究和工业各个领域的宝贵化合物。

生物活性

Tropolone is a naturally occurring compound classified as a troponoid, characterized by its seven-membered ring structure containing a hydroxyl group and a ketone. This compound has garnered interest due to its diverse biological activities, including antibacterial, antifungal, insecticidal, and antioxidant properties. The following sections will delve into the various biological activities of this compound, supported by case studies and research findings.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties against a range of bacterial species. Research indicates that it can act as both bacteriostatic and bactericidal against various pathogens, including the tubercle bacillus. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound disrupts bacterial cell walls and membranes, leading to cell death .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | Disruption of cell wall |

| Escherichia coli | 2 µg/mL | Membrane disruption |

| Staphylococcus aureus | 1 µg/mL | Inhibition of protein synthesis |

2. Antifungal Activity

This compound has also been shown to possess antifungal properties, making it effective against various fungal pathogens. A study found that this compound inhibited the growth of Candida albicans and other fungi by interfering with ergosterol biosynthesis, essential for fungal cell membrane integrity .

Table 2: Antifungal Efficacy of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 1 µg/mL | Ergosterol biosynthesis inhibition |

| Aspergillus niger | 3 µg/mL | Cell membrane disruption |

3. Insecticidal Activity

This compound has demonstrated potent insecticidal effects against pests such as Tyrophagus putrescentiae and Dermatophagoides farinae. The compound was found to disrupt the nervous system function in these insects, leading to paralysis and death .

Case Study: Insecticidal Effects on Dust Mites

In a controlled study, this compound was applied at varying concentrations to assess its efficacy against dust mites. The results indicated a dose-dependent response, with higher concentrations resulting in increased mortality rates.

4. Antioxidant Activity

The antioxidant properties of this compound have been investigated in various studies, highlighting its ability to scavenge free radicals and reduce oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Table 3: Antioxidant Activity of this compound

| Test System | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DPPH Radical Scavenging | 15 | Free radical scavenging |

| ABTS Radical Scavenging | 20 | Electron donation |

The mechanisms through which this compound exerts its biological effects are varied:

- Antibacterial : this compound binds to copper at the active site of enzymes like tyrosinase, inhibiting their activity and thus preventing bacterial growth .

- Antifungal : It disrupts ergosterol synthesis in fungi, compromising cell membrane integrity.

- Insecticidal : this compound interferes with neurotransmitter release in insects, leading to paralysis.

- Antioxidant : The compound acts as a free radical scavenger, reducing oxidative stress.

属性

IUPAC Name |

2-hydroxycyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYOLVRUBBJPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049416 | |

| Record name | Tropolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Light yellow to cream hygroscopic solid; [Acros Organics MSDS] | |

| Record name | Tropolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000679 [mmHg] | |

| Record name | Tropolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

533-75-5 | |

| Record name | Tropolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tropolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxycyclohepta-2,4,6-trienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L6DL16P1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tropolone?

A1: this compound (2-hydroxy-2,4,6-cycloheptatrien-1-one) has a molecular formula of C7H6O2 and a molecular weight of 122.12 g/mol.

Q2: What are some distinctive spectroscopic features of this compound?

A2: this compound exhibits a characteristic infrared absorption band in the 1590 cm-1 region, indicative of associated tropolonate chelates. [] Additionally, absorption bands in the 800-900 cm-1 region are attributed to the coordinated ligands. []

Q3: How does substitution affect the dipole moment of this compound?

A3: this compound itself has a high dipole moment, attributed to resonance structures with positive charges on the ring carbon atoms. [] Substitution patterns significantly influence the dipole moment. For example, hinokitiol (4-isopropylthis compound) has a higher dipole moment than this compound, while β-dibromohinokitiol exhibits a lower value. [] These variations are crucial for understanding the interactions of this compound derivatives with biological targets.

Q4: How do the chemical properties of this compound affect its material compatibility?

A4: this compound’s metal-chelating properties are key to its material compatibility. For example, it can be used as a preservative due to its ability to inhibit wood degradation by chelating iron and preventing Fenton reactions. [] This ability to form stable complexes with metal ions makes it potentially useful in various applications, from material science to medicine.

Q5: How does this compound behave in Friedel-Crafts reactions?

A5: Despite its aromatic nature, this compound doesn't undergo Friedel-Crafts reactions readily. [] This highlights the unique reactivity of the this compound system, differing from typical aromatic compounds. This characteristic necessitates alternative synthetic pathways for generating diverse this compound derivatives.

Q6: How has computational chemistry been used to study this compound?

A6: Ab initio calculations, such as Hartree-Fock and MP2 methods, have been employed to accurately predict the molecular structures of this compound and its derivatives. [] These calculations correlate well with experimental data obtained from X-ray crystallography, providing valuable insights into the structural features of these compounds. [] Additionally, computational studies have been used to explore proton tunneling in this compound and to investigate its hydrogen bonding characteristics. [, ]

Q7: Have any QSAR models been developed for this compound derivatives?

A7: While specific QSAR models weren't explicitly discussed in the provided papers, the research highlights the relationship between the structure of this compound derivatives and their biological activity. For instance, the presence and position of substituents like halogens, nitro groups, and isopropyl groups significantly influence their cytotoxic activity and proton tunneling behavior. [, , , ] This understanding can guide the development of QSAR models for predicting the properties and activities of novel this compound derivatives.

Q8: What are the primary biological activities of this compound and its derivatives?

A8: Tropolones exhibit a broad spectrum of biological activities, including:

- Antimicrobial activity: Hinokitiol, a naturally occurring this compound, shows potent antibacterial and antifungal properties. [, ]

- Antitumor activity: Several this compound derivatives display cytotoxic activity against various cancer cell lines, including oral, colorectal, and lung cancers. [, , , , , , ]

- Inhibition of enzymes: Tropolones have been shown to inhibit enzymes such as catechol-O-methyltransferase, matrix metalloproteinases, and viral RNaseH. [, , ]

Q9: How do tropolones interact with their biological targets?

A9: The mechanism of action varies depending on the specific this compound derivative and its target:

- Metal chelation: Tropolones can chelate metal ions, potentially disrupting enzymatic activity. This is seen in their inhibition of metalloproteinases and their ability to prevent wood degradation by chelating iron. [, ]

- Interaction with DNA: Some tropolones might exert their cytotoxic effects by interacting with DNA, leading to damage and cell death. []

- Induction of apoptosis: Certain tropolones can trigger apoptosis, a programmed cell death pathway, in cancer cells. [, ]

Q10: How does the structure of a this compound derivative affect its activity?

A10: The structure-activity relationship (SAR) is crucial for understanding the biological effects of tropolones. For example:

- Hydroxyl group: The phenolic hydroxyl group appears essential for the tumor-specific cytotoxicity of some this compound derivatives. []

- Substitution pattern: The position and type of substituents on the this compound ring significantly impact its activity. For instance, 5-aminothis compound displays high tumor specificity, while 2-aminothis compound shows little or no specificity. [] Similarly, the position of the isopropyl group in isopropyltropolones affects their proton tunneling behavior and potentially their biological activity. []

Q11: Have any this compound derivatives been investigated in clinical trials?

A11: While the provided papers primarily focus on in vitro and in vivo studies, they lay the groundwork for potential clinical investigations. The promising antitumor activity observed for some this compound derivatives in preclinical models suggests further exploration for clinical applications.

Q12: What are the potential applications of tropolones in medicine?

A12: The diverse biological activities of tropolones make them promising candidates for developing new therapeutic agents against:

- Cancer: The cytotoxic activity of certain tropolones against various cancer cell lines highlights their potential as anticancer drugs. [, , , , , , ]

- Infectious diseases: The potent antimicrobial properties of hinokitiol and other this compound derivatives suggest their potential for treating bacterial and fungal infections. [, ]

- Viral infections: The ability of some tropolones to inhibit viral enzymes, such as RNaseH, indicates their potential as antiviral agents. []

Q13: What are the limitations of current research on this compound?

A13: While promising, research on this compound is still in its early stages. Further investigation is needed to:

- Address drug delivery and formulation challenges: The poor water solubility of some tropolones necessitates the development of effective drug delivery systems. []

Q14: What are potential future directions for this compound research?

A14: Future research could focus on:

Q15: What are the implications of this compound's metal-chelating properties for its pharmacological properties?

A15: this compound's metal-chelating ability can influence its absorption, distribution, metabolism, and excretion (ADME) properties. [, ] Understanding these interactions is crucial for predicting its pharmacokinetic behavior and potential drug interactions.

Q16: What analytical methods are used to characterize and quantify this compound?

A16: Various analytical techniques are employed to characterize and quantify this compound and its derivatives, including:

- Spectroscopy: NMR, IR, and mass spectrometry are commonly used for structural elucidation and identification. [, , ]

- Chromatography: Techniques like gas chromatography and high-performance liquid chromatography can be employed for separation and quantification of tropolones in complex mixtures. []

- Crystallography: X-ray crystallography provides detailed structural information about this compound derivatives in their solid state. [, , ]

Q17: What are the environmental implications of using tropolones?

A17: Given their natural occurrence and potential applications as preservatives and pesticides, understanding the environmental fate and potential toxicity of tropolones is essential. [, ] Research should assess their biodegradability, bioaccumulation potential, and effects on non-target organisms.

Q18: What is the historical context of this compound research?

A18: Interest in this compound surged in the mid-20th century with the discovery of its unique structure and the recognition of its presence in natural products like hinokitiol. [] Since then, extensive research has been conducted to synthesize and investigate the chemical and biological properties of diverse this compound derivatives, highlighting their potential for various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。